molecular formula C13H13NO2S B1585033 N-Methyl-N-phenylbenzenesulfonamide CAS No. 90-10-8

N-Methyl-N-phenylbenzenesulfonamide

Cat. No. B1585033
CAS RN: 90-10-8
M. Wt: 247.31 g/mol
InChI Key: KRXAPUFKQQWAGK-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylbenzenesulfonamide, also known as N-Cyano-N-phenyl-p-toluenesulfonamide , is a chemical compound with the molecular formula C14H12N2O2S . It is a white solid with a melting point of 85-87°C and a predicted boiling point of 418.4°C . The compound exhibits the following structural formula:




Synthesis Analysis

The synthesis of N-Methyl-N-phenylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with aniline followed by cyanation . The resulting compound is a sulfonamide derivative with a cyano group attached to the phenyl ring.



Molecular Structure Analysis

The molecule consists of a central benzene ring substituted with a phenyl group and a methyl group. The sulfonamide functional group (-SO2NH2) is attached to the phenyl ring. The cyano group (-CN) is also present, enhancing its reactivity.



Chemical Reactions Analysis

N-Methyl-N-phenylbenzenesulfonamide can participate in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. Its reactivity arises from the presence of both the cyano and sulfonamide groups.



Physical And Chemical Properties Analysis


  • Melting Point : 85-87°C

  • Density : 1.317 g/cm³ (predicted)

  • Color : White

  • Solubility : Soluble in organic solvents


Scientific Research Applications

  • Cancer Research and Therapeutic Development

    • N-Methyl-N-phenylbenzenesulfonamide analogs have been studied for their potential in cancer treatment. A specific compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, was identified as a HIF-1 pathway inhibitor and shown to antagonize tumor growth in animal cancer models. However, its poor water solubility necessitated further chemical modification for optimization as a therapeutic agent (Mun et al., 2012).
    • Another study on a related compound, KCN1, demonstrated its effectiveness in inhibiting cell growth and inducing cell cycle arrest in pancreatic cancer cells, suggesting its potential as a therapeutic agent for this cancer type (Wang et al., 2012).
  • Antimicrobial Activity

    • Sulfonamide molecules, such as 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, have been investigated for their antimicrobial properties. These compounds demonstrated noteworthy antibacterial and antifungal activities against various bacterial and fungal species (Eren et al., 2018).
    • Similarly, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides were found to be potent antibacterial agents, further highlighting the broad spectrum of antimicrobial applications for sulfonamide compounds (Abbasi et al., 2015).
  • Molecular Structure and Spectroscopic Analysis

    • Studies on the molecular structure and spectroscopic characterization of various sulfonamide molecules, including N-phenylbenzenesulfonamides, have provided insights into their structural, spectral, and electronic properties. These studies contribute to the understanding of the molecular interactions and stability of these compounds (Nikonov et al., 2019), (Murthy et al., 2018).
  • Synthesis of Pharmaceutical Intermediates

    • N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanation reagent in the synthesis of benzonitriles, which are important intermediates in pharmaceutical manufacturing. This approach has enabled the efficient and selective synthesis of diverse pharmaceutical intermediates (Anbarasan et al., 2011).
  • Development of Analytical Methods

    • The development of high-performance liquid chromatography (HPLC) methods for the quantitation of sulfonamide compounds like KCN1 in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Such methods facilitate the evaluation of the stability, plasma protein binding, and metabolic degradation of these compounds (Wang et al., 2012).

Safety And Hazards


  • Safety Precautions : Handle with care. Wear appropriate protective equipment.

  • Hazard Information : Not classified as hazardous. However, always follow safety guidelines when working with chemicals.


Future Directions

Research on N-Methyl-N-phenylbenzenesulfonamide could focus on:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Reaction Optimization : Optimize synthetic routes for improved yields.

  • Structural Modifications : Explore derivatives with enhanced properties.


properties

IUPAC Name

N-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXAPUFKQQWAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237977
Record name Benzenesulfonamide, N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-phenylbenzenesulfonamide

CAS RN

90-10-8
Record name Benzenesulfonamide, N-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylbenzenesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JJ Eisch, Y Qian, CS Chiu - The Journal of Organic Chemistry, 1996 - ACS Publications
… , phenyl benzenesulfonate, and N-methyl-N-phenylbenzenesulfonamide, have been found … from benzenesulfonyl fluoride or from N-methyl-N-phenylbenzenesulfonamide to yield the …
Number of citations: 7 pubs.acs.org
X Yu, W Zhu, H Liu, Y Liu, H Li, J Han… - Organic & …, 2022 - pubs.rsc.org
… Subsequently, N-phenylbenzamide 17 and N-methyl-N-phenylbenzenesulfonamide 19 were examined under the optimized conditions, but the respective products were not observed. …
Number of citations: 2 pubs.rsc.org
CB Bheeter, JK Bera, H Doucet - Advanced Synthesis & …, 2012 - Wiley Online Library
… Fagnou and co-workers have recently reported the cyclisation of 2-bromo-N-methyl-N-phenylbenzenesulfonamide using 5 mol% Pd(OAc) 2 associated to 10 mol% PCy 3 .8b We …
Number of citations: 54 onlinelibrary.wiley.com
A Ryokawa, H Togo - Tetrahedron, 2001 - Elsevier
Treatment of various N-methyl-N-(2-bromoaryl)arenesulfonamides (1a–g, 1i, and 1m) with 1,1,2,2-tetraphenyldisilane and AIBN under heating conditions gave the corresponding biaryl …
Number of citations: 45 www.sciencedirect.com
WD Closson, S Ji, S Schulenberg - Journal of the American …, 1970 - ACS Publications
… Thus, from reaction of I and N-methyl-N-phenylbenzenesulfonamide with large excesses … N-Methyl-N-phenylbenzenesulfonamide had mp 78-79.5 (methanol) (lit.18 mp 79). …
Number of citations: 108 pubs.acs.org
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
S Firoozi, M Hosseini-Sarvari - The Journal of Organic Chemistry, 2021 - ACS Publications
… The reusability of CdS NPs under optimal conditions for the synthesis of N-methyl-N-phenylbenzenesulfonamide (3a), N,N-dimethyl-4-(phenylsulfonyl)aniline (4a), N-methylaniline (5a), …
Number of citations: 18 pubs.acs.org
J Wang, KI Son, J Xu - Monatshefte für Chemie-Chemical Monthly, 2016 - Springer
The substrate scope and mechanistic insight of the thermal-induced 1,3- and 1,5-sulfonyl migration reactions of various sulfonamides have been investigated. The results indicate that …
Number of citations: 11 link.springer.com
JT Thurston, FC Schaefer, JR Dudley… - Journal of the …, 1951 - ACS Publications
… Separationby the Hinsberg method gave N-methyl-N-phenylbenzenesulfonamide, mp 78-79, equivalent to 65% of the 15.4-g. amine mixture. Distillation of the tertiary amine gave N, N-…
Number of citations: 50 pubs.acs.org
E Perspicace, A Giorgio, A Carotti… - European Journal of …, 2013 - Elsevier
… The title compound was prepared by reaction of 4-bromo-N-methyl-N-phenylbenzenesulfonamide (12b) (326 mg, 1 mmol) with 2-methoxyphenylboronic acid (228 mg, 1.5 mmol), …
Number of citations: 20 www.sciencedirect.com

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